Ergosine

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESVMZOPWPCFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-94-4 | |

| Record name | Ergosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Elucidation of the Ergosine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a class of complex indole-derived natural products produced by fungi of the genus Claviceps, have a long and storied history in medicine and toxicology. Among these, the ergopeptine ergosine has garnered significant interest due to its unique pharmacological properties. The elucidation of its biosynthetic pathway is a testament to the intricate enzymatic machinery evolved by these fungi and provides a roadmap for the potential bioengineering of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, presenting available quantitative data, and outlining the experimental protocols that have been instrumental in its characterization.

The this compound Biosynthesis Pathway: From Precursors to Final Product

The biosynthesis of this compound, like other ergopeptines, is a multi-step process that begins with the construction of the ergoline (B1233604) ring system, followed by the non-ribosomal synthesis of a tripeptide side chain, which is then attached to D-lysergic acid.

Early Steps: Formation of the Ergoline Ring

The initial phase of ergot alkaloid biosynthesis is common to all members of this family and leads to the formation of the key intermediate, D-lysergic acid. This pathway begins with the prenylation of L-tryptophan and involves a series of enzymatic reactions catalyzed by proteins encoded by the eas (ergot alkaloid synthesis) gene cluster.

| Enzyme/Gene | Reaction |

| DmaW | Prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) |

| EasF | N-methylation of dimethylallyltryptophan |

| EasE/EasC | Oxidative cyclization to form chanoclavine-I |

| EasD | Oxidation of chanoclavine-I to chanoclavine-I-aldehyde |

| EasA | Conversion of chanoclavine-I-aldehyde to agroclavine (B1664434) |

| CloA | Oxidation of agroclavine to elymoclavine (B1202758) and then to D-lysergic acid |

Late Steps: Non-Ribosomal Peptide Synthesis of the this compound Tripeptide

The defining feature of this compound is its cyclic tripeptide side chain. This is assembled by a large, multi-domain enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). The biosynthesis of the this compound tripeptide is catalyzed by a dedicated set of enzymes encoded by the lps (lysergyl peptide synthetase) genes.

The key players in this process are:

-

D-lysergyl peptide synthetase B (LPSB): This enzyme is responsible for the activation of D-lysergic acid.

-

D-lysergyl peptide synthetase A (LPSA): This is a trimodular NRPS that sequentially incorporates the three amino acids that form the this compound tripeptide. A specific isoform, Cp-LPSA2, from Claviceps purpurea strain Cp-1 has been identified as the synthetase for α-ergosine.[1][2][3]

The amino acid composition of the this compound tripeptide is Leucine and Proline. The third amino acid is α-aminobutyric acid, which undergoes hydroxylation during the synthesis process.[4][5][6]

The assembly process on the LPSA enzyme follows a modular fashion, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.

Quantitative Data

Quantitative data on this compound biosynthesis is still emerging. However, studies on related ergopeptines provide a benchmark for production levels that can be achieved in heterologous expression systems. For instance, mixed-cultures of C. paspali and recombinant A. nidulans have been shown to produce α-ergocryptine and ergotamine at titers of 1.46 mg/L and 1.09 mg/L, respectively.[1][2] A study on ergot alkaloids in Western Canadian grains found that this compound constituted approximately 5% of the total ergot alkaloid content.[7][8]

| Ergopeptine | Production Titer (mg/L) | Producing System | Reference |

| α-Ergocryptine | 1.46 | Mixed-culture of C. paspali and recombinant A. nidulans | [1][2] |

| Ergotamine | 1.09 | Mixed-culture of C. paspali and recombinant A. nidulans | [1][2] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed overviews of the key experimental protocols.

Heterologous Expression in Aspergillus nidulans

Aspergillus nidulans has emerged as a powerful heterologous host for the expression of fungal secondary metabolite gene clusters.[9][10][11][12][13] This approach allows for the functional characterization of biosynthetic genes in a genetically tractable organism.

Protocol Overview:

-

Gene Amplification: The target gene(s) (e.g., lpsA and lpsB) are amplified from the genomic DNA of the this compound-producing Claviceps purpurea strain.

-

Vector Construction: The amplified genes are cloned into an Aspergillus nidulans expression vector, typically under the control of an inducible promoter.

-

Transformation: The expression vector is introduced into A. nidulans protoplasts.

-

Selection and Cultivation: Transformed fungal colonies are selected and cultivated in a medium that induces gene expression.

-

Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent, and the extracts are analyzed by HPLC-MS/MS to detect the production of this compound.

Gene Knockout using CRISPR/Cas9

Targeted gene disruption using the CRISPR/Cas9 system is a powerful tool for confirming the function of specific genes in a biosynthetic pathway.[14][15][16][17][18]

Protocol Overview:

-

gRNA Design: Guide RNAs (gRNAs) are designed to target the gene of interest (e.g., lpsA) for cleavage by the Cas9 nuclease.

-

RNP Complex Assembly: The Cas9 protein and the gRNA are assembled in vitro to form a ribonucleoprotein (RNP) complex.

-

Protoplast Transformation: The RNP complex and a repair template (containing a selectable marker) are introduced into Claviceps purpurea protoplasts.

-

Selection and Verification: Transformants are selected, and successful gene knockout is verified by PCR and sequencing.

-

Phenotypic Analysis: The knockout mutants are analyzed for their inability to produce this compound, confirming the function of the disrupted gene.

Enzyme Assays for D-Lysergyl Peptide Synthetase

In vitro enzyme assays are essential for characterizing the activity and substrate specificity of the LPS enzymes.[19][20][21][22][23][24]

Protocol Overview:

-

Enzyme Purification: The LPSA and LPSB enzymes are expressed in a suitable host (e.g., E. coli or a fungal expression system) and purified.

-

Reaction Mixture: The purified enzymes are incubated with D-lysergic acid, the constituent amino acids (leucine, α-aminobutyric acid, proline), ATP, and necessary cofactors.

-

Product Detection: The reaction products are analyzed by HPLC or LC-MS to detect the formation of the this compound tripeptide or the final this compound molecule.

HPLC-MS/MS Analysis of Ergot Alkaloids

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of ergot alkaloids.[1][2][3][25][26][27][28]

Method Parameters:

-

Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate the different ergot alkaloids.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

-

Mass Spectrometry: Tandem mass spectrometry is used for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for each ergot alkaloid.

Conclusion

The elucidation of the this compound biosynthesis pathway exemplifies the power of a multidisciplinary approach, combining genetics, biochemistry, and analytical chemistry. The identification of the key NRPS enzymes and the development of heterologous expression systems have not only deepened our understanding of ergot alkaloid biosynthesis but have also opened up exciting possibilities for the synthetic biology-based production of this compound and its derivatives. Further research focusing on the detailed enzymatic mechanisms and the optimization of production titers will be crucial for harnessing the full therapeutic potential of this fascinating class of natural products.

References

- 1. aafco.org [aafco.org]

- 2. harvest.usask.ca [harvest.usask.ca]

- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergostine | 2854-38-8 | Benchchem [benchchem.com]

- 5. This compound | C30H37N5O5 | CID 105137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ergocryptine - Wikipedia [en.wikipedia.org]

- 7. Analysis of Ergot (Claviceps purpurea) Alkaloids in Grain and Effect on Cow-Calf Performance [harvest.usask.ca]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient genome editing in Claviceps purpurea using a CRISPR/Cas9 ribonucleoprotein method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Unveiling nonribosomal peptide synthetases from the ergot fungus Claviceps purpurea involved in the formation of diverse ergopeptines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 23. researchgate.net [researchgate.net]

- 24. D-Lysergyl peptide synthetase from the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. food.gov.uk [food.gov.uk]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation of Ergosine from Claviceps purpurea Cultures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating ergosine, a significant ergot alkaloid, from submerged cultures of the fungus Claviceps purpurea. The document details the fermentation processes, extraction techniques, purification strategies, and analytical methods, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and Claviceps purpurea

Ergot alkaloids are a class of indole (B1671886) alkaloids produced by fungi of the genus Claviceps, most notably Claviceps purpurea. These compounds and their derivatives have a long history of use in pharmaceuticals for treating conditions such as migraines and postpartum hemorrhage. This compound is a peptide ergot alkaloid belonging to the ergotoxine (B1231518) group. The industrial production of ergot alkaloids relies on either parasitic cultivation on rye plants or, more controllably, through saprophytic submerged fermentation of selected fungal strains.[1][2][3] This guide focuses on the latter approach for the targeted isolation of this compound.

Fermentation of Claviceps purpurea for this compound Production

The production of this compound via fermentation is a two-phase process: a growth phase and an alkaloid production phase.[2] The composition of the culture medium is critical for optimal mycelial growth and subsequent alkaloid synthesis. Several media formulations have been developed for Claviceps purpurea cultivation.

Culture Media Composition

The selection of a suitable culture medium is paramount for achieving high yields of ergot alkaloids. Below are compositions of media commonly used for Claviceps purpurea fermentation.

Table 1: Composition of Culture Media for Claviceps purpurea

| Component | Medium T2[4] | Seed Medium[4] | Fermentation Medium T25[4] | Alkaloid Production Medium[1] |

|---|---|---|---|---|

| Sucrose | 100 g/L | 100 g/L | 300 g/L | 100 g/L |

| L-Asparagine | 10 g/L | - | - | - |

| Citric Acid | - | 10 g/L | 15 g/L | 20 g/L |

| Yeast Extract | 0.1 g/L | 0.1 g/L | 0.1 g/L | 0.1 g/L |

| Ca(NO₃)₂ | 1 g/L | 1 g/L | 1 g/L | - |

| KH₂PO₄ | 0.25 g/L | 0.5 g/L | 0.5 g/L | 0.25 g/L |

| MgSO₄·7H₂O | 0.25 g/L | 0.25 g/L | 0.25 g/L | 0.25 g/L |

| KCl | 0.12 g/L | 0.12 g/L | 0.12 g/L | 0.1 g/L |

| FeSO₄·7H₂O | 0.02 g/L | 0.007 g/L | 0.007 g/L | 0.33 g/L |

| ZnSO₄·7H₂O | 0.015 g/L | 0.006 g/L | 0.006 g/L | 0.27 g/L |

| Cysteine HCl | - | - | - | 0.01 g/L |

| Agar (B569324) (for solid) | 20 g/L | - | - | - |

| pH | 5.2 (with 25% NH₃ aq.) | 5.2 (with 25% NH₃ aq.) | 5.2 (with 25% NH₃ aq.) | 5.0 (with NH₄OH) |

Experimental Protocol: Submerged Fermentation

This protocol outlines a two-stage submerged fermentation process for the production of ergot alkaloids, including this compound.

1. Pre-culture Preparation:

-

Prepare T2 agar plates.[4]

-

Inoculate the plates with a high-yielding strain of Claviceps purpurea known to produce this compound.[2]

-

Incubate the plates at 25°C for 21 days until a sufficient mycelial mat has formed.[4]

2. Seed Culture (Growth Phase):

-

Aseptically transfer two 1x2 cm² pieces of the mycelial agar into a 500 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium.[4]

-

Incubate the flask at 25°C on a rotary shaker at 150 rpm for 6-8 days.[1][4] This stage is characterized by rapid growth and phosphate (B84403) consumption from the medium.[2]

3. Production Culture (Alkaloid Synthesis Phase):

-

Transfer 20 mL of the seed culture (a 10% v/v transfer) into a 1 L Erlenmeyer flask containing 170 mL of the fermentation medium (e.g., T25).[1][4]

-

Incubate the production culture at 25°C and 150 rpm for 12-14 days.[1][4] This phase is marked by slower growth and a significant accumulation of lipids, sterols, and the target alkaloids.[2]

This compound Biosynthesis Pathway

Ergot alkaloids are derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl diphosphate (B83284) (DMAPP).[5] The biosynthesis involves a series of enzymatic steps leading to the formation of the ergoline (B1233604) ring system, which is then further modified to produce various alkaloids, including the peptide alkaloids like this compound.[5][6][7]

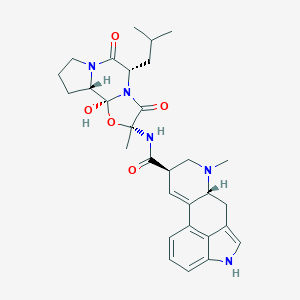

Caption: Biosynthetic pathway of this compound in Claviceps purpurea.

Extraction and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and mycelium and then purified from other co-produced alkaloids and metabolites.

Overall Workflow

The general procedure involves separating the mycelium from the broth, extracting the alkaloids from both fractions, combining the extracts, and purifying the target compound through chromatography.

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Extraction

This protocol combines methods for extracting ergot alkaloids from both the culture filtrate and the mycelia.

1. Separation of Mycelia and Broth:

-

Filter the entire culture suspension (e.g., 20 L) through a rotary vacuum filter. To improve filtration and capture water-soluble alkaloids, an adsorbent clay like bentonite (B74815) (4-5% by weight) can be added and stirred for 30 minutes prior to filtration.[8]

-

Collect the mycelia-adsorbent mixture and the alkaloid-containing filtrate separately.

2. Extraction from Culture Filtrate:

-

Adjust the pH of the culture filtrate to 8.5 with a saturated aqueous Na₂CO₃ solution.[4]

-

Perform a liquid-liquid extraction twice with an equal volume of an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).[4][8]

-

Combine the organic phases.

3. Extraction from Mycelia:

-

The wet mycelia-adsorbent mixture can be dried in a fluidized bed dryer.[8]

-

Extract the dried mycelia with a 10-12 fold volume of ethyl acetate or chloroform. The solvent should be made alkaline by adding a small amount of 10% ammonia (B1221849) solution.[8]

-

Separate the solid material by filtration and collect the organic extract.

4. Crude Extract Preparation:

-

Combine the organic extracts from both the filtrate and the mycelia.

-

To concentrate the alkaloids and remove non-basic impurities, extract the combined organic solution with an acidic aqueous phase (e.g., 3% phosphoric acid or 0.5 N HCl).[8][9]

-

Separate the aqueous phase, adjust its pH to 8.0-9.5 with ammonia, and re-extract the alkaloids into a fresh portion of ethyl acetate or chloroform.[8]

-

Evaporate the final organic solvent under vacuum to yield a crude alkaloid residue.

Experimental Protocol: Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying individual ergot alkaloids from the crude extract.[10][11]

1. System and Column:

-

System: A preparative or semi-preparative HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18).[12]

2. Mobile Phase Preparation:

-

Reversed-phase chromatography is typically used for separation.[10][11]

-

A common mobile phase consists of a mixture of acetonitrile (B52724) (or methanol) and an aqueous buffer.[10][11]

-

To improve peak shape and maintain alkaloid stability, the mobile phase is made alkaline (pH 8-10) with additives like ammonium (B1175870) carbonate, ammonium hydroxide, or triethylamine.[10][11][13]

-

A gradient elution, where the proportion of the organic solvent is increased over time, is often used for optimal separation of complex mixtures.

Table 2: Example HPLC Conditions for Ergot Alkaloid Separation

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 15% B, increase to 85% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C[13] |

| Detection | UV at 280 nm or Fluorescence (Excitation: 235 nm, Emission: 340 nm)[13] |

| Injection Volume | 20-100 µL (dissolved in mobile phase) |

3. Purification Procedure:

-

Dissolve the crude alkaloid extract in a small volume of the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The identity of the peak can be confirmed by comparing its retention time to that of a pure this compound standard.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

Analysis and Quantification

The purity and concentration of the isolated this compound should be confirmed using analytical techniques. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both identification and quantification of ergot alkaloids.[10][11]

Table 3: Yields of Ergot Alkaloids in Different Culture Systems

| Culture System | Alkaloid(s) Measured | Yield | Reference |

|---|---|---|---|

| C. purpurea on White Rice (150g) | Pyroclavine, Festuclavine, Agroclavine | 2220.5 ± 564.1 µg | [4] |

| C. purpurea on Brown Rice (150g) | Pyroclavine, Festuclavine, Agroclavine | 920.0 ± 463.6 µg | [4] |

| C. purpurea on Rye (150g) | Pyroclavine, Festuclavine, Agroclavine | 595.4 ± 52.1 µg | [4] |

| C. purpurea in T25 Liquid Medium (190mL) | Pyroclavine, Festuclavine, Agroclavine | ~65 µg | [4] |

| C. purpurea (this compound-producing strain) | this compound/Ergosinine | Not specified, but patent describes isolation process |[8] |

Note: The yields in Table 3 are for clavine-type alkaloids or are not specified for this compound. Yields of peptide alkaloids like this compound are highly strain-dependent and require careful optimization of fermentation conditions. A study on Western Canadian grains found that this compound constituted approximately 5% of the total ergot alkaloid content in contaminated samples.[14][15]

Conclusion

The isolation of this compound from Claviceps purpurea cultures is a multi-step process that requires careful control over fermentation, extraction, and purification. By selecting high-yielding fungal strains and optimizing culture conditions, significant quantities of ergot alkaloids can be produced. The subsequent application of selective extraction techniques and high-resolution chromatographic purification is essential for obtaining this compound in high purity, suitable for further research and pharmaceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of peptide ergot alkaloids in submerged culture by three isolates of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4237291A - Process for the isolation of ergot alkaloids from culture suspensions - Google Patents [patents.google.com]

- 9. datapdf.com [datapdf.com]

- 10. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. harvest.usask.ca [harvest.usask.ca]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Ergot (Claviceps purpurea) Alkaloids in Grain and Effect on Cow-Calf Performance [harvest.usask.ca]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Characterization of Ergosine and its Epimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characterization of ergosine and its C-8 epimer, ergosinine (B1247921). These compounds belong to the ergopeptine subclass of ergot alkaloids, which are complex secondary metabolites produced by fungi of the genus Claviceps.[1][2][3] Ergot alkaloids are of significant pharmacological and toxicological interest due to their diverse biological activities.[4][5] This document details their chemical properties, advanced analytical methodologies for their identification and quantification, and their interaction with biological systems.

Chemical Structure and Physicochemical Properties

This compound and ergosinine share the same chemical formula and molecular weight but differ in their stereochemistry at the C-8 position of the tetracyclic ergoline (B1233604) ring system.[2][3] This structural difference defines them as epimers. This compound is the C-8-R-isomer, while ergosinine is the C-8-S-isomer.[3] This epimerization can occur under conditions of high or low pH, strong light, and in certain solvents.[2][6] The "-ine" form (R-isomer) is generally considered the more biologically active configuration.[2]

The core structure of these alkaloids consists of a lysergic acid moiety linked to a tripeptide portion arranged in a distinctive bicyclic cyclol-lactam structure.[4] In this compound, this tripeptide is composed of L-leucine, dimethylpyruvic acid and L-proline.

Table 1: Physicochemical Properties of this compound and Ergosinine

| Property | This compound | Ergosinine (Ergoclavinine) |

| CAS Number | 561-94-4[7][8] | 596-88-3[9] |

| Molecular Formula | C₃₀H₃₇N₅O₅[7][8] | C₃₀H₃₇N₅O₅[7][9] |

| Molecular Weight | 547.65 g/mol [7][8] | 547.65 g/mol [7] |

| Melting Point | 228°C (decomposition)[7] | 190-191°C (decomposition)[7] |

| Optical Rotation [α]D²⁰ | -161° (in chloroform)[7] | +420° (in chloroform); +380° (in acetone)[7] |

| Solubility | Soluble in chloroform (B151607); fairly soluble in methanol (B129727) and acetone; sparingly soluble in ethyl acetate (B1210297) and benzene.[7] | Very readily soluble in chloroform; readily soluble in acetone; less soluble in ethyl acetate; sparingly soluble in benzene; very sparingly soluble in methyl alcohol; almost insoluble in water.[7] |

Spectroscopic and Analytical Characterization

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for the sensitive and specific quantification of this compound and its epimers in various matrices.[1][10] Ultra-high performance liquid chromatography (UHPLC) systems are often employed to achieve rapid and efficient separation.[11][12]

Table 2: Mass Spectrometric Data for this compound and Ergosinine

| Compound | Precursor Ion [M+H]⁺ (m/z) | Characteristic Product Ions (m/z) | Notes |

| This compound | 548.2862[8] | 530.2762, 268.1444, 223.123[8] | The protonated molecule is the primary precursor ion. |

| Ergosinine | 548.3 | [M - H₂O + H]⁺ often observed with higher intensity (m/z 530.3)[11] | The dehydrated ion is a prominent feature in the mass spectrum of the "-inine" epimers.[11] |

Experimental Protocols

Isolation and Purification from Fungal Culture

This compound is naturally produced by certain strains of Claviceps purpurea.[13][14] The isolation process typically involves fermentation of the fungal strain, followed by extraction and purification of the alkaloids.

Experimental Protocol: General Isolation

-

Fermentation: Cultivate a high-yielding strain of Claviceps purpurea (e.g., IBP 179) in a liquid nutrient medium via aerobic fermentation. Optimal conditions are typically a temperature of 22-25°C and a pH of 5.2-5.9 for 7-35 days.[13]

-

Mycelia Separation: Separate the fungal mycelia from the culture broth. The alkaloids may be present in both the mycelia and the broth. An adsorbent clay can be added to the culture suspension to entrain water-soluble alkaloids before filtration.[15]

-

Drying: Dry the isolated mycelia, for instance, in a fluidized bed dryer.[15]

-

Extraction: Extract the alkaloids from the dried mycelia using an organic solvent. For example, make the dried mycelia alkaline with ammonia (B1221849) and extract with chloroform or ethyl acetate.[15]

-

Purification: The crude extract is then subjected to further purification steps, which can include liquid-liquid extraction (e.g., partitioning between an organic solvent and a weakly acidic aqueous solution) and column chromatography.[4][15]

-

Crystallization: The final purified this compound can be obtained through recrystallization from a suitable solvent like aqueous acetone.[4]

Analytical Method for Quantification

The following protocol outlines a typical UHPLC-MS/MS method for the determination of this compound and its epimers in a sample matrix like cereal flour.[1][11]

Experimental Protocol: UHPLC-MS/MS Analysis

-

Sample Extraction (QuEChERS Method):

-

Weigh a representative sample (e.g., 5 g of flour) into a centrifuge tube.

-

Add an extraction solvent, such as a mixture of methanol and water containing 0.4% formic acid.[1]

-

Vortex vigorously to ensure thorough mixing.

-

Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and shake.

-

Centrifuge to separate the layers.

-

Take an aliquot of the supernatant (the organic layer) for analysis.[2][11]

-

-

UHPLC Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[1]

-

Mobile Phase: Employ a gradient elution using two solvents: (A) water with a modifier like ammonium (B1175870) carbonate or formic acid, and (B) methanol or acetonitrile.

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

-

Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample extract.

-

-

MS/MS Detection:

-

Ionization: Use positive electrospray ionization (ESI+).[8]

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and ergosinine as listed in Table 2.

-

Quantification: Quantify the analytes using a calibration curve prepared with certified reference standards.

-

Biological Activity and Receptor Interactions

The biological effects of ergot alkaloids are primarily due to their structural similarity to biogenic amine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][16] This allows them to bind to and modulate various G protein-coupled receptors, including adrenergic, dopaminergic, and serotonergic receptors.[4][16] Their action can be agonistic, partial agonistic, or antagonistic depending on the receptor subtype and the specific alkaloid.[4] For instance, ergot alkaloids have been shown to affect bovine sperm motility through interactions with alpha-adrenergic receptors.[17] The diverse pharmacological profiles of ergot alkaloids stem from these complex interactions with multiple receptor systems.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | High-Purity Reference Standard | Supplier [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound [drugfuture.com]

- 8. This compound | C30H37N5O5 | CID 105137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ergosinine | C30H37N5O5 | CID 10030389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. food.gov.uk [food.gov.uk]

- 11. Determination of the Main Ergot Alkaloids and Their Epimers in Oat-Based Functional Foods by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of Ergot Alkaloids in Swine and Dairy Feeds Using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0022973A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. DE2801453A1 - PROCESS FOR THE PRODUCTION OF ERGOSIN - Google Patents [patents.google.com]

- 15. US4237291A - Process for the isolation of ergot alkaloids from culture suspensions - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Involvement of signaling pathways in bovine sperm motility, and effect of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergosine's Enigmatic Dance with Serotonin Receptors: A Technical Guide to a Presumed Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Ergosine, an ergopeptine alkaloid produced by fungi of the Claviceps genus, belongs to a class of compounds renowned for their complex and multifaceted interactions with various neurotransmitter systems. Due to their structural resemblance to endogenous monoamines like serotonin (B10506), dopamine (B1211576), and norepinephrine, ergot alkaloids can exhibit a wide spectrum of pharmacological activities, acting as agonists, partial agonists, or antagonists at their respective receptors.[1][2] This intricate pharmacology has led to the development of several clinically significant drugs, but also presents challenges in predicting the precise mechanism of action for less-studied members of this family, such as this compound.

Ergot Alkaloids and the Serotonin System: A General Overview

The interaction of ergot alkaloids with the serotonin system is a cornerstone of their physiological effects. The tetracyclic ergoline (B1233604) ring system, a common feature of these alkaloids, mimics the indole (B1671886) structure of serotonin, enabling high-affinity binding to various 5-HT receptor subtypes.[1] The diverse family of 5-HT receptors, which includes seven distinct classes (5-HT1 to 5-HT7) and numerous subtypes, mediates a vast array of physiological processes, making them critical targets in drug development.[3]

Ergot alkaloids are known to interact prominently with the 5-HT1, 5-HT2, and to some extent, other 5-HT receptor families.[4][5] Their functional effects can be highly variable, depending on the specific alkaloid, the receptor subtype, and the tissue context. For instance, agonism at 5-HT1B/1D receptors is associated with the anti-migraine effects of ergotamine, while activity at 5-HT2A receptors is linked to hallucinogenic properties, and 5-HT2B receptor agonism has been implicated in drug-induced valvular heart disease.[6]

Presumed Pharmacological Profile of this compound at Serotonin Receptors

As an ergopeptine, this compound shares a common structural scaffold with more extensively studied alkaloids like ergotamine and ergovaline (B115165). Based on the pharmacological profiles of these related compounds, the following interactions of this compound with serotonin receptors can be hypothesized:

-

5-HT1 Receptor Family: this compound is likely to exhibit high affinity for 5-HT1A and 5-HT1B/1D receptors. It may act as a partial or full agonist at these subtypes, potentially contributing to effects on neurotransmitter release and vascular tone. The activity at 5-HT1B/1D receptors, in particular, could suggest a potential for vasoconstrictive properties, similar to ergotamine.

-

5-HT2 Receptor Family: High affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors is also anticipated. This compound may function as a partial agonist or antagonist at these receptors. Its activity at 5-HT2A receptors would be of particular interest to assess any potential for psychoactive effects, while its interaction with 5-HT2B receptors would be crucial to evaluate for potential fibrotic side effects. Studies on ergovaline have demonstrated complex interactions with 5-HT2A receptors, involving both agonistic and antagonistic effects that influence vasoconstriction.[7][8]

-

Other 5-HT Receptors: Interactions with other 5-HT receptor subtypes, such as 5-HT4, 5-HT6, and 5-HT7, are possible, though likely with lower affinity compared to the 5-HT1 and 5-HT2 families.

The following table summarizes the anticipated, yet unconfirmed, binding and functional profile of this compound at key serotonin receptor subtypes, based on data from structurally related ergopeptines.

| Receptor Subtype | Predicted Binding Affinity (Ki) | Predicted Functional Activity | Potential Physiological Effect |

| 5-HT1A | High (nM range) | Agonist / Partial Agonist | Modulation of mood, anxiety, and neurotransmitter release |

| 5-HT1B | High (nM range) | Agonist / Partial Agonist | Vasoconstriction, regulation of serotonin release |

| 5-HT1D | High (nM range) | Agonist / Partial Agonist | Vasoconstriction (cranial), anti-migraine potential |

| 5-HT2A | High (nM range) | Agonist / Partial Agonist / Antagonist | Psychoactive effects, platelet aggregation, smooth muscle contraction |

| 5-HT2B | High (nM range) | Agonist | Potential for cardiac valvulopathy |

| 5-HT2C | High (nM range) | Agonist / Partial Agonist | Regulation of appetite, mood, and dopamine release |

Experimental Protocols for Elucidating the Mechanism of Action of this compound

To definitively characterize the interaction of this compound with serotonin receptors, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

a) Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing the human serotonin receptor subtype of interest are cultured to confluence.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b) Competition Binding Assay:

-

A constant concentration of a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the receptor.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

These assays determine the functional activity of this compound at serotonin receptors, i.e., whether it acts as an agonist, antagonist, or inverse agonist, and its potency (EC50) and efficacy (Emax).

a) G-Protein Coupled Receptor (GPCR) Activation Assays:

-

cAMP Assay (for Gs or Gi-coupled receptors like 5-HT1A, 5-HT4, 5-HT6, 5-HT7):

-

Cells expressing the receptor of interest are incubated with varying concentrations of this compound.

-

For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin, and the inhibitory effect of this compound is measured.

-

For Gs-coupled receptors, the direct stimulatory effect of this compound on cAMP production is measured.

-

Intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

EC50 and Emax values are determined from the dose-response curve.

-

-

Inositol (B14025) Phosphate (IP) Accumulation Assay (for Gq-coupled receptors like 5-HT2A, 5-HT2B, 5-HT2C):

-

Cells expressing the receptor are pre-labeled with [3H]myo-inositol.

-

The cells are then stimulated with different concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is stopped, and the accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

EC50 and Emax values are derived from the resulting dose-response curve.

-

b) Calcium Mobilization Assay (alternative for Gq-coupled receptors):

-

Cells expressing the Gq-coupled 5-HT receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured.

-

This compound is added at various concentrations, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

-

The peak fluorescence response is used to generate a dose-response curve to determine EC50 and Emax.

Conclusion

While the precise pharmacological profile of this compound at serotonin receptors remains to be fully elucidated through dedicated experimental investigation, its structural relationship to other well-characterized ergopeptines provides a strong basis for predicting its mechanism of action. It is anticipated that this compound will exhibit a complex pharmacology, with high affinity for multiple 5-HT1 and 5-HT2 receptor subtypes, and potentially acting as a mixed agonist/antagonist. The detailed experimental protocols provided in this guide offer a clear roadmap for future research to unravel the specific molecular interactions of this compound with the serotonin system, which is essential for understanding its physiological effects and therapeutic potential. Such studies will be invaluable for drug development professionals seeking to leverage the unique properties of this and other ergot alkaloids.

References

- 1. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]

- 2. Effect of ergot drugs on central 5-hydroxytryptamine neurons: evidence for 5-hydroxytryptamine release or 5-hydroxytryptamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine [mdpi.com]

- 6. JaypeeDigital | 5-Hydroxytryptamine, its Antagonists and Drug Therapy of Migraine [jaypeedigital.com]

- 7. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 412 Awardee Talk: New Insights into Mechanisms of Serotonin Receptor-Mediated Vasoactivity and Complex Interactions with Ergot Alkaloids in Bovine Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Ergosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosine is a naturally occurring ergopeptine, a class of ergot alkaloids characterized by a tripeptide-derived cyclol structure linked to lysergic acid. Like other ergot alkaloids, its tetracyclic ergoline (B1233604) ring shares structural similarities with endogenous neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. This structural mimicry allows this compound and related compounds to interact with a variety of biogenic amine receptors, leading to a complex and diverse pharmacological profile. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Receptor Binding Profile of this compound

The interaction of this compound with various G-protein coupled receptors (GPCRs) has been investigated primarily through competitive radioligand binding assays. These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

While a complete quantitative profile for this compound across all receptor subtypes is not extensively documented in publicly available literature, existing studies and comparisons with other ergopeptines provide valuable insights into its receptor interaction landscape. Ergopeptine alkaloids, as a class, are known to exhibit high affinity for dopamine D2 receptors, as well as various serotonin and adrenergic receptor subtypes[1].

Dopamine Receptor Affinity

This compound has been shown to possess notable affinity for dopamine receptors, particularly the D2 and D3 subtypes. In competitive binding assays using [3H]spiperone to label D2 receptors in bovine caudate nucleus, this compound was found to be more potent than several other ergot derivatives[2]. Similarly, in assays using [3H]dopamine to label D3 receptors, this compound demonstrated significant displacement potency[2]. The binding characteristics of ergopeptines like this compound to D2 receptors are complex, sometimes displaying properties of both agonists and antagonists in binding assays[2].

One study on an identified neuron of the snail Helix pomatia determined a pA2 value for this compound's dopamine antagonist activity. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. While this is a functional measure of antagonism, it provides an indication of its affinity for the dopamine receptor in that system[3].

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pA2 | Reference |

| Dopamine | Dopamine | Helix pomatia neuron | - | ~5.8 | [3] |

| Dopamine D2 | [3H]spiperone | Bovine caudate nucleus | Potency > bromothis compound | - | [2] |

| Dopamine D3 | [3H]dopamine | Bovine caudate nucleus | Potency ≈ ergosinine | - | [2] |

Note: Quantitative Ki values for this compound at specific human or mammalian dopamine receptor subtypes are not consistently reported in the reviewed literature. The table reflects the available data.

Serotonin and Adrenergic Receptor Affinity

Functional Activity of this compound

The functional consequences of this compound's receptor binding are assessed through various in vitro assays that measure the cellular response following receptor activation or blockade. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

Dopaminergic Activity

This compound's interaction with D2 dopamine receptors is of particular interest due to the role of this receptor in regulating prolactin secretion from the pituitary gland. Ergot alkaloids are well-known for their potent inhibition of prolactin release, an effect mediated by their agonist activity at pituitary D2 receptors[1]. This dopaminergic activity is the basis for the clinical use of some ergot derivatives in conditions associated with hyperprolactinemia.

Functional assays, such as those measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation, are used to quantify the agonist or antagonist activity of compounds at Gi/o-coupled receptors like the D2 receptor. While specific EC50 or IC50 values for this compound in such functional assays are not widely reported, its classification as a potent inhibitor of prolactin secretion implies significant D2 receptor agonist activity[1][4].

| Assay Type | Receptor | Cellular Response | EC50/IC50 (nM) | Emax (%) | Reference |

| Prolactin Secretion | Dopamine D2 | Inhibition of Prolactin Release | Potent (qualitative) | - | [1][4] |

Note: This table will be updated as more specific quantitative functional data for this compound becomes available.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used in the pharmacological profiling of compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound for a specific G-protein coupled receptor (e.g., human dopamine D2 receptor).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D2 receptor).

-

Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).

-

Unlabeled competitor (the test compound, this compound).

-

Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor, e.g., haloperidol (B65202) for D2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-50 µg per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of this compound at Gi/o-coupled receptors, such as the dopamine D2 receptor, by measuring its effect on cAMP levels.

Objective: To determine the EC50 or IC50 of this compound for the inhibition of adenylyl cyclase activity mediated by a Gi/o-coupled receptor.

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK293 cells with human D2 receptor).

-

Assay medium (e.g., DMEM with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Addition:

-

For agonist testing: Add varying concentrations of this compound to the cells and incubate.

-

For antagonist testing: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

-

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. This allows for the measurement of inhibition by the Gi/o-coupled receptor.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

For agonist activity, determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (maximum inhibition) from the dose-response curve.

-

For antagonist activity, determine the IC50 value (the concentration of this compound that inhibits 50% of the response to the agonist).

-

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with the signaling pathways of its target receptors. The following diagrams illustrate the canonical signaling cascades for key receptors known to be targets for ergot alkaloids.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled receptor. Its activation by an agonist, such as dopamine or this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor. Agonist binding initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC).

References

- 1. benchchem.com [benchchem.com]

- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction between some ergot alkaloids and the reactivity to dopamine of an identified neurone of Helix pomatia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine agonistic potency of two novel prolactin release-inhibiting ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ergosine: Discovery, Natural Occurrence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosine, an ergopeptine alkaloid, has been a subject of scientific inquiry since its discovery in the mid-20th century. Produced by various species of fungi, particularly within the Claviceps genus, this natural compound exhibits a range of biological activities, primarily through its interaction with dopaminergic, serotonergic, and adrenergic receptors. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its pharmacological properties. The information is presented to support further research and potential applications in drug development.

Discovery and Natural Occurrence

This compound was first isolated and identified in 1937 by Smith and Timmis. It is a naturally occurring ergot alkaloid produced by several species of fungi, most notably Claviceps purpurea, a fungus that commonly infects rye and other cereals. This compound has also been isolated from the fungus Epichloe typhina.

Fungal Production

Certain strains of Claviceps purpurea are known to produce this compound, often alongside its epimer, ergosinine (B1247921). In submerged culture fermentations, selected strains of C. purpurea have been reported to yield a total alkaloid concentration of 300–350 mg/L, with this compound and ergosinine constituting up to 90% of this total.[1]

Table 1: Natural Fungal Sources of this compound

| Fungal Species | Typical Host(s) | Reference |

| Claviceps purpurea | Rye (Secale cereale), various grasses | [1] |

| Epichloe typhina | Various grasses |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and further chemical modification.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₃₇N₅O₅ |

| Molecular Weight | 547.65 g/mol |

| CAS Number | 561-94-4 |

| Appearance | Crystalline solid |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum of this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 548.3.[2] Common fragment ions observed in tandem mass spectrometry (MS/MS) include those at m/z 268, 223, and 208, which are characteristic of the lysergic acid moiety.[3] A precursor ion scan for m/z 223 can be utilized to selectively detect ergot alkaloids, including this compound, in complex mixtures.[4] |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed ¹H and ¹³C NMR data with specific chemical shift assignments are not readily available in the public domain and represent a current knowledge gap. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Specific UV-Vis absorption maxima and molar absorptivity values for this compound are not consistently reported in readily accessible literature. |

| Infrared (IR) Spectroscopy | Detailed IR absorption data for this compound is not consistently reported in readily accessible literature. |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from fungal cultures.

Protocol Details:

-

Extraction: The fungal mycelium or sclerotia are harvested and extracted with a suitable solvent system, such as a mixture of methanol and water containing a small percentage of formic acid to improve the solubility of the alkaloids.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to solid-phase extraction to remove non-alkaloid components. A C18 stationary phase is commonly used for initial cleanup.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using preparative HPLC. A reversed-phase column (e.g., C18) with a gradient elution of acetonitrile (B52724) and water (often with an acidic modifier like formic acid or ammonium (B1175870) acetate) is typically employed. Fractions are collected and analyzed for the presence of this compound.

-

Final Purification and Characterization: Fractions containing this compound are pooled, and the solvent is removed under reduced pressure. The purity of the isolated compound is confirmed by analytical HPLC-MS/MS, and its identity is verified through spectroscopic methods.

Quantification of this compound

A validated method for the quantification of this compound in biological matrices is crucial for pharmacological and toxicological studies.

LC-MS/MS Parameters for this compound Quantification:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 548.3. Product ions at m/z 223 and 208 are commonly monitored for quantification and confirmation, respectively.[3][4]

Biosynthesis of this compound

This compound, as an ergopeptine, is biosynthesized through a complex pathway involving several enzymes. The core ergoline (B1233604) ring structure is synthesized from the amino acid tryptophan and dimethylallyl pyrophosphate (DMAPP). The final steps in ergopeptine biosynthesis involve non-ribosomal peptide synthetases (NRPSs). Specifically, a D-lysergyl peptide synthetase A (LPSA), designated Cp-LPSA2, has been identified in Claviceps purpurea and, when functionally restored, has been shown to catalyze the formation of α-ergosine.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. This compound | C30H37N5O5 | CID 105137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergosine's Interaction with Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the ergot alkaloid ergosine and the dopamine (B1211576) D2 receptor (D2R). This compound, a member of the ergopeptine class of ergot alkaloids, has been identified as a potent ligand at D2 receptors. This document synthesizes the available binding and functional data, outlines detailed experimental protocols for the characterization of this interaction, and visualizes the key signaling pathways associated with D2 receptor modulation. Due to the limited availability of precise quantitative values for this compound in the public domain, this guide presents its pharmacological profile in the context of other well-characterized ergot alkaloids, providing a comparative framework for researchers.

Introduction to this compound and the Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. It is a primary target for a wide range of therapeutics, particularly those used in the treatment of psychosis and Parkinson's disease. D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Beyond this canonical pathway, D2 receptors can also signal through β-arrestin pathways and modulate various ion channels.

Ergot alkaloids are a class of naturally occurring compounds produced by fungi of the Claviceps genus. These molecules are characterized by a tetracyclic ergoline (B1233604) ring system and exhibit a broad spectrum of pharmacological activities, with notable effects on dopaminergic and serotonergic systems. This compound is a prominent ergot alkaloid, and understanding its interaction with the D2 receptor is crucial for elucidating its physiological effects and therapeutic potential.

Binding Affinity of this compound at the Dopamine D2 Receptor

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the displacement of this radioligand by the test compound.

lisuride (B125695) > This compound > bromodihydrothis compound > bromothis compound ≈ dihydrothis compound (B1247665) ≈ ergosinine (B1247921) ≈ dihydroergocryptine (B134457) > bromoergocryptine > CH-29 717 > saccharinoergosinine = saccharinothis compound > dihydroergosinine[2][3]

For context, the binding affinities of several other ergot alkaloids at the dopamine D2 receptor are presented in the table below.

Table 1: Comparative Binding Affinities of Ergot Alkaloids at the Dopamine D2 Receptor

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Ergovaline (B115165) | [3H]YM-09151-2 | GH4ZR7 cells | 6.9 ± 2.6 | [4] |

| Bromocriptine | [3H]Spiperone | Rat Striatum | ~1.5 | [5] |

| Cabergoline (B1668192) | [3H]Spiperone | Rat Striatum | ~0.7 | [5] |

| Pergolide | [3H]Spiperone | Rat Striatum | ~0.5 | [5] |

| Dopamine | [3H]YM-09151-2 | GH4ZR7 cells | 370 ± 160 | [4] |

Note: The data presented are from various sources and experimental conditions may differ.

Functional Activity of this compound at the Dopamine D2 Receptor

The functional activity of a ligand at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is determined through functional assays. For Gαi/o-coupled receptors like the D2 receptor, common functional assays include the measurement of cAMP levels and GTPγS binding.

The functional profile of this compound at the D2 receptor appears to be complex and is not definitively characterized in the available literature. One study described the binding characteristics of this compound as "antagonist-like" at D2 receptors, as its displacement of [3H]spiperone was unaffected by the presence of GTP.[2][3]

However, other studies on related ergot alkaloids have shown agonist activity. For instance, ergovaline was found to inhibit vasoactive intestinal peptide (VIP)-stimulated cAMP production in GH4ZR7 cells, indicating an agonist effect.[4] This highlights the potential for functional diversity within the ergot alkaloid class. The table below summarizes the functional potencies of several ergot alkaloids from a cAMP functional assay.

Table 2: Comparative Functional Potencies of Ergot Alkaloids at the Dopamine D2 Receptor (cAMP Inhibition)

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| Ergovaline | cAMP Inhibition | GH4ZR7 cells | 8 ± 2 | [4] |

| Ergonovine | cAMP Inhibition | GH4ZR7 cells | 47 ± 2 | [4] |

| α-Ergocryptine | cAMP Inhibition | GH4ZR7 cells | 28 ± 2 | [4] |

| Ergotamine | cAMP Inhibition | GH4ZR7 cells | 2 ± 1 | [4] |

| Dopamine | cAMP Inhibition | GH4ZR7 cells | 8 ± 1 | [4] |

Note: The data presented are from a study measuring the inhibition of VIP-stimulated cAMP production.

Signaling Pathways of the Dopamine D2 Receptor

The activation of the dopamine D2 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to a reduction in cAMP levels. The Gβγ subunit can also dissociate and modulate the activity of other effectors, such as ion channels. Additionally, D2 receptors can signal through a G protein-independent pathway involving β-arrestin.

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the dopamine D2 receptor.

Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the binding affinity (Ki) of a test compound.

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing D2 receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound (e.g., this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to assess the functional activity of a test compound by measuring its effect on intracellular cAMP levels in cells expressing D2 receptors.

Caption: cAMP Functional Assay Workflow.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) under standard conditions.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound (e.g., this compound) at various concentrations to the wells.

-

To measure agonist activity, assess the inhibition of stimulated cAMP production. Add a known adenylyl cyclase activator (e.g., forskolin) to all wells except the basal control.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration in each well using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

For agonists, the data will show a concentration-dependent inhibition of forskolin-stimulated cAMP levels. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

For antagonists, the assay is performed in the presence of a fixed concentration of a known D2 agonist, and the antagonist's ability to reverse the agonist-induced inhibition of cAMP is measured to determine an IC50 value.

-

Conclusion

This compound is a potent ergot alkaloid ligand at the dopamine D2 receptor. While precise quantitative data for its binding affinity and functional activity are not extensively documented, comparative studies place it among the more potent compounds in its class. The available evidence suggests a high binding affinity and potentially complex functional properties that may differ from other ergot alkaloids. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological profile of this compound and other novel ligands at the dopamine D2 receptor. Further studies are warranted to definitively determine the Ki and functional potency (EC50/IC50) of this compound to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cytotoxic Effects of Ergosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosine, a prominent member of the ergot alkaloid family of mycotoxins, has demonstrated cytotoxic effects against various cell lines. This technical guide synthesizes the current understanding of this compound's cytotoxic mechanisms, primarily focusing on the induction of apoptosis. While quantitative data specifically for this compound remains limited in publicly available literature, this document provides a comprehensive overview of the cytotoxic properties of closely related peptide ergot alkaloids. Detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression are provided to facilitate further research into the specific effects of this compound. Furthermore, this guide presents diagrams of key signaling pathways potentially involved in this compound-induced cell death, based on the established mechanisms of related compounds.

Introduction to this compound and Ergot Alkaloids

Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which commonly infect grains such as rye, wheat, and barley.[1][2][3] These alkaloids are broadly classified into two major groups: the amine ergot alkaloids and the peptide ergot alkaloids. This compound belongs to the peptide ergot alkaloid group, which is characterized by a complex cyclol peptide structure.[3] Historically known for causing ergotism, a toxic condition in humans and animals, recent scientific interest has shifted towards the potential pharmacological activities of these compounds, including their cytotoxic and anti-cancer properties.[2] Several studies have indicated that peptide ergot alkaloids, including this compound, can induce cell death in various cell types, with a notable effect on cancer cell lines.[3][4]

Cytotoxic Effects of this compound and Related Peptide Ergot Alkaloids

Data on Cytotoxicity of Peptide Ergot Alkaloids